Enhanced Lipophilicity (LogP and LogD) vs. Non-Halogenated Analog
The introduction of a bromine atom at the 4-position significantly increases the lipophilicity of the pyrazole core compared to the non-halogenated 1-ethyl-1H-pyrazole-5-carboxylic acid. This is a critical parameter for optimizing membrane permeability and pharmacokinetic properties in drug discovery [1][2].
| Evidence Dimension | Lipophilicity (LogP) and Distribution Coefficient at pH 7.4 (LogD) |
|---|---|
| Target Compound Data | LogP = 1.10; LogD (pH 7.4) = -2.35 |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazole-5-carboxylic acid: LogP = 0.34; LogD (pH 7.4) = -3.10 |
| Quantified Difference | LogP increase of 0.76 log units; LogD (pH 7.4) increase of 0.75 log units |
| Conditions | Calculated properties using JChem software as reported by Chembase [1][2] |
Why This Matters
A 0.75-0.76 log unit increase in lipophilicity translates to a theoretical ~5.6-fold increase in partition coefficient, which can dramatically affect membrane permeability and compound distribution in biological systems.
- [1] Chembase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. Calculated Properties. View Source
- [2] Chembase. 1-ethyl-1H-pyrazole-5-carboxylic acid. Calculated Properties. View Source
